molecular formula C11H17NO2 B13067680 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol

Katalognummer: B13067680
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: PZDSISDTFSUXTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol . This compound features a methoxyphenyl group attached to an ethylaminoethanol backbone, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylacetone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the ethylaminoethanol backbone facilitates the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[1-(4-Aminophenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(4-Hydroxyphenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol

Uniqueness

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs .

Eigenschaften

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

2-[1-(4-methoxyphenyl)ethylamino]ethanol

InChI

InChI=1S/C11H17NO2/c1-9(12-7-8-13)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3

InChI-Schlüssel

PZDSISDTFSUXTO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OC)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.